molecular formula C7H10O3 B14360868 Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol CAS No. 91982-31-9

Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol

Cat. No.: B14360868
CAS No.: 91982-31-9
M. Wt: 142.15 g/mol
InChI Key: MIMXIYXMEUDMAI-UHFFFAOYSA-N
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Description

Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol is a complex organic compound known for its unique structure and significant applications in various fields. This compound is characterized by its fused bicyclic ring system, which includes two oxygen atoms. Its molecular formula is C11H12O5, and it has a molecular weight of 224.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol involves several synthetic routes. One notable method is the stereoselective synthesis, which ensures the production of diastereomerically pure compounds. This method involves the use of intermediates such as 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one .

Industrial Production Methods: Industrial production of this compound can be scaled up using the stereoselective method mentioned above. The process involves crystallization and epimerization steps to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atoms in the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of oxygen atoms, which contribute to its diverse reactivity and applications.

Properties

CAS No.

91982-31-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4,8-dioxatricyclo[4.2.1.03,7]nonan-2-ol

InChI

InChI=1S/C7H10O3/c8-5-4-1-3-2-9-7(5)6(3)10-4/h3-8H,1-2H2

InChI Key

MIMXIYXMEUDMAI-UHFFFAOYSA-N

Canonical SMILES

C1C2COC3C2OC1C3O

Origin of Product

United States

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